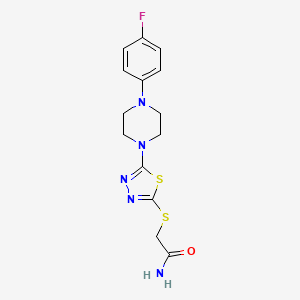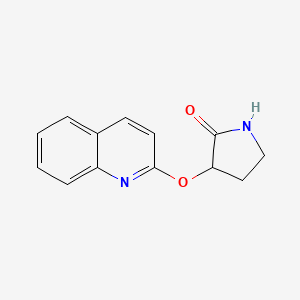
3-(Quinolin-2-yloxy)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Quinolin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound that is part of a broader class of quinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of anticancer research .
Synthesis Analysis
The synthesis of related quinolinone derivatives has been achieved through various methods. For instance, the synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been accomplished using a palladium-catalyzed domino reaction starting from 4-alkynyl-3-bromoquinolin-2(1H)-ones and amines . Another approach involves a one-pot van Leusen reaction to synthesize 2H-pyrrolo[3,4-c]quinolin-4(5H)-one derivatives from 2-aminoarylacrylates/2-aminochalcones and tosylmethyl isocyanide (TosMIC) . Additionally, a concise synthesis method using Diels-Alder reactions of N-acyliminium cations with olefins has been reported for the synthesis of pyrrolo- and pyrrolidino[1,2-a]quinolin-1-ones .
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is characterized by the presence of a quinoline moiety fused with a pyrrole or pyrrolidine ring. The structural assignments of these compounds are often supported by NMR, IR, and sometimes X-ray crystallography data . The presence of substituents on the quinoline ring can significantly influence the chemical properties and biological activity of these molecules .
Chemical Reactions Analysis
Quinolinone derivatives can undergo various chemical reactions, including cycloadditions, cross-coupling reactions, and cyclizations. For example, a [3 + 2] cycloaddition has been developed for the synthesis of pyrrolo[1,2-a]quinolines using a ligand-free Cu-catalyzed reaction with ambient air as the terminal oxidant . Chemoselective synthesis methods have also been reported for 3H-pyrrolo[2,3-c]quinolin-4(5H)-one derivatives, highlighting the versatility of these compounds in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. These compounds typically exhibit moderate to good yields in their synthesis and can be designed to have good functional group tolerance. The presence of different substituents can lead to a variety of physical properties, such as solubility and melting points, which are important for their potential applications in medicinal chemistry .
Relevant Case Studies
One of the case studies involving quinolinone derivatives is the synthesis and screening of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones for antiproliferative activity against cancer cell lines. These compounds showed potent cytotoxic activity, with one derivative demonstrating significant anticancer activity in an in vivo model, suggesting its potential as a clinical trial candidate .
科学的研究の応用
Antitumor Activity
The derivative 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, closely related to 3-(quinolin-2-yloxy)pyrrolidin-2-one, has shown potent antitumor properties. Synthesized compounds exhibited significant cytotoxic activity against various human cancer cell lines while demonstrating minimal inhibitory effects on normal cells. This suggests potential clinical applications in cancer treatment, particularly for compounds like 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, which confirmed anticancer activity in both in vitro and in vivo models (Huang et al., 2013).
Aldosterone Synthase Inhibition
Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including structures analogous to this compound, have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for conditions such as hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study indicates that minor modifications in the heterocyclic portion of these compounds can significantly influence their selectivity and potency, offering a pathway to fine-tune therapeutic agents for cardiovascular diseases (Lucas et al., 2011).
Antiplasmodial and Antifungal Activities
Compounds with the pyrrolidin-1-ylquinoline structure, including those similar to this compound, have been synthesized and evaluated for biological activities. This research resulted in the discovery of novel functionalized aminoquinolines with moderate antiplasmodial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives exhibited promising antifungal properties against specific fungal strains, suggesting their potential in developing new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).
Synthetic Methodology
Advancements in synthetic methods for pyrroloquinoline derivatives, closely related to this compound, have been reported. These methodologies facilitate the efficient creation of biologically active pyrroloquinoline structures, offering a robust platform for the development of new therapeutic agents and research tools. Such synthetic approaches are crucial for exploring the full potential of pyrroloquinoline derivatives in various scientific and medical applications (Wang et al., 2013).
作用機序
Target of action
Pyrrolidin-2-ones, on the other hand, are common structural motifs in natural products and synthetic compounds with potent biological activities .
Mode of action
Quinoline derivatives acting as tlr7 agonists can trigger an immune response . Pyrrolidin-2-ones are believed to undergo a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Biochemical pathways
Activation of tlr7 by quinoline derivatives can lead to the production of cytokines and chemokines, which play a role in immune responses .
Pharmacokinetics
The stability of similar compounds in simulated gastric fluid and simulated intestinal fluid has been studied .
Result of action
Quinoline derivatives acting as tlr7 agonists can stimulate an immune response, which may have antiviral effects .
Action environment
The synthesis of similar compounds has been described as environmentally friendly .
特性
IUPAC Name |
3-quinolin-2-yloxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQZDDBWFNLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
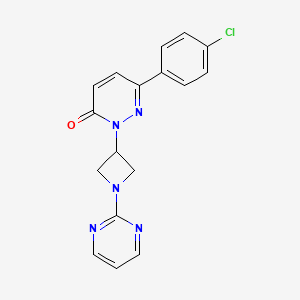
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
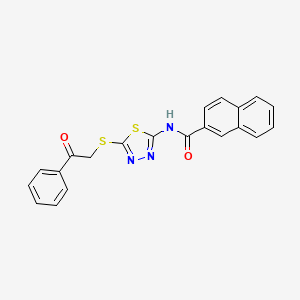
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
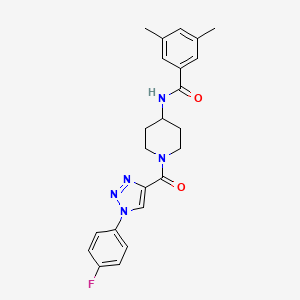
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)


